molecular formula C13H11NO B171034 Benzophenone oxime CAS No. 574-66-3

Benzophenone oxime

Cat. No. B171034
Key on ui cas rn: 574-66-3
M. Wt: 197.23 g/mol
InChI Key: DNYZBFWKVMKMRM-UHFFFAOYSA-N
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Patent
US05387397

Procedure details

A solution of benzophenone (10.0 g), hydroxylamine hydrochloride (10.0 g), pyridine (50 ml), and absolute ethanol (50 ml) was pumped through the CMR (15 ml/min; 155°-60° C., 700 kPa). The effluent was cooled and the solvent removed by rotary evaporation, and the residue stirred with cold water (50 ml). The crued oxime was filtered off and recrystallised from ethanol to afford pure product (8.0 g; 73% yield), m.p. 140.5°-141° C., cf lit.5 for a batchwise preparation by microwave heating.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:16][OH:17].N1C=CC=CC=1>C(O)C>[C:1](=[N:16][OH:17])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with cold water (50 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped through the CMR (15 ml/min; 155°-60° C., 700 kPa)
TEMPERATURE
Type
TEMPERATURE
Details
The effluent was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
The crued oxime was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to afford pure product (8.0 g; 73% yield), m.p. 140.5°-141° C., cf lit.5
CUSTOM
Type
CUSTOM
Details
for a batchwise preparation by microwave
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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